4-Amino-2-methylthio-5-nitrothiazole
Overview
Description
4-Amino-2-methylthio-5-nitrothiazole is a specialty product for proteomics research . It has a molecular formula of C4H5N3O2S2 and a molecular weight of 191.23 .
Molecular Structure Analysis
The IUPAC name for 4-Amino-2-methylthio-5-nitrothiazole is 2-(methylthio)-5-nitro-1H-1lambda3-thiazol-4-amine . The InChI code for this compound is 1S/C4H6N3O2S2/c1-10-4-6-2(5)3(11-4)7(8)9/h11H,5H2,1H3 .Scientific Research Applications
Anti-Tumor Activity
4-Amino-2-methylthio-5-nitrothiazole and its derivatives have been studied for their potential anti-tumor activities. Safari et al. (2020) synthesized new compounds using a three-component condensation involving 3-amino-1,2,4-triazole, which showed significant anti-tumor activity on various cancer cells, including human malignant melanoma, prostate cancer cells, and normal cells. The compound containing a nitro group exhibited the best anti-tumor activity, suggesting its promise as an anti-cancer drug (Safari et al., 2020).
Corrosion Inhibition
The triazole derivatives, including 4-Amino-2-methylthio-5-nitrothiazole, have been evaluated as inhibitors for mild steel corrosion in hydrochloric acid solutions. Hassan et al. (2007) conducted a study demonstrating that these compounds act as mixed inhibitors, significantly reducing corrosion. This property is particularly useful in industrial applications where corrosion resistance is critical (Hassan et al., 2007).
Antimicrobial and Antitubercular Agents
Derivatives of 4-Amino-2-methylthio-5-nitrothiazole have been synthesized and evaluated for their antimicrobial and antitubercular properties. Samadhiya et al. (2014) found these compounds effective against selected bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Samadhiya et al., 2014).
Energetic Materials
4-Amino-2-methylthio-5-nitrothiazole derivatives have been explored as high-performance energetic materials. Zhang et al. (2013) prepared energetic derivatives of 5-nitro-1,2,3-2H-triazole and characterized their properties such as melting and decomposition temperatures, densities, and detonation velocities, indicating their potential use in this field (Zhang et al., 2013).
Safety And Hazards
The safety data sheet for 4-Amino-2-methylthio-5-nitrothiazole indicates that it may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including face protection, is recommended when handling this compound .
properties
IUPAC Name |
2-methylsulfanyl-5-nitro-1,3-thiazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S2/c1-10-4-6-2(5)3(11-4)7(8)9/h5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCLHYJMLDEAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375676 | |
Record name | 4-Amino-2-methylthio-5-nitrothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylthio-5-nitrothiazole | |
CAS RN |
127346-42-3 | |
Record name | 4-Amino-2-methylthio-5-nitrothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 127346-42-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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